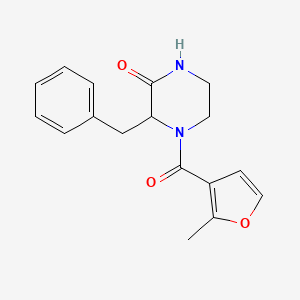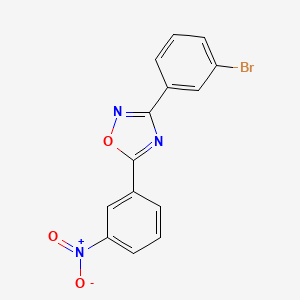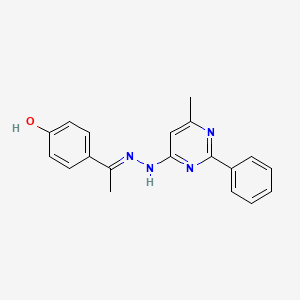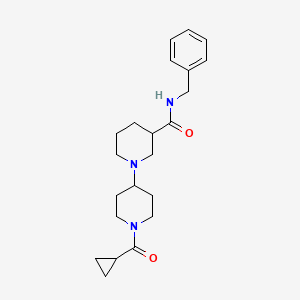![molecular formula C21H17ClN2O3 B6034834 N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B6034834.png)
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide, also known as CAY10593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target the protein-protein interactions involved in various cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide involves the inhibition of the STAT3 signaling pathway by disrupting the protein-protein interaction between STAT3 and JAK. This leads to the downregulation of various downstream targets involved in cell proliferation, survival, and inflammation, ultimately resulting in the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. The compound has been reported to inhibit the growth and survival of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to reduce the expression of various inflammatory cytokines and chemokines in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide in lab experiments is its high selectivity and potency for the STAT3 signaling pathway. This allows for the specific targeting of this pathway without affecting other signaling pathways. Another advantage is the availability of various commercial sources for the compound, making it easily accessible for researchers.
One of the limitations of using N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This can be overcome by using appropriate solvents and formulation methods. Another limitation is the lack of information on the long-term toxicity and safety of the compound, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Another direction is to investigate the combination therapy of the compound with other drugs or therapies to enhance its efficacy and reduce its toxicity. Furthermore, the development of novel formulations and delivery systems for the compound can improve its pharmacokinetics and bioavailability. Overall, the research on N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide holds great promise for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis method of N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide involves a series of chemical reactions that require expertise in organic chemistry. The compound can be synthesized via the condensation reaction between 3-chlorobenzoyl chloride and N-(5-methylfuran-2-yl)aniline in the presence of a base, followed by the reaction with acetic anhydride and triethylamine to yield the final product. The purity and yield of the synthesized compound can be optimized by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound acts as a selective inhibitor of the interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction is crucial for the activation of various oncogenic and inflammatory signaling pathways, making STAT3 an attractive target for drug development.
Propiedades
IUPAC Name |
N-[(E)-3-anilino-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14-10-11-18(27-14)13-19(21(26)23-17-8-3-2-4-9-17)24-20(25)15-6-5-7-16(22)12-15/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUMXBSFZXVRAO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)


![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![2-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6034797.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6034800.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)


